
3-Ethyl-4-heptyn-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-heptyn-3-amine hydrochloride is an organic compound with the molecular formula C9H18ClN. It is a derivative of heptyne, featuring an ethyl group and an amine group attached to the carbon chain. This compound is typically used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-heptyn-3-amine hydrochloride can be synthesized through several methods, including the following:
Hydroamination of 3-ethyl-1-heptyne: This involves the addition of an amine group to the triple bond of 3-ethyl-1-heptyne under specific reaction conditions.
Reduction of 3-ethyl-4-heptynone: This method involves the reduction of the corresponding ketone to form the amine hydrochloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the hydroamination or reduction methods mentioned above. These processes are optimized for efficiency and yield, often involving catalysts and specific reaction conditions to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-heptyn-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and strong bases.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-4-heptyn-3-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
3-Ethyl-4-heptyn-3-amine hydrochloride is similar to other amine hydrochlorides, such as 4-ethyl-3-heptyn-3-amine hydrochloride and 3-ethyl-4-octyn-3-amine hydrochloride. its unique structure and properties make it distinct in terms of reactivity and applications. The presence of the ethyl group and the specific position of the amine group contribute to its uniqueness.
Comparison with Similar Compounds
4-ethyl-3-heptyn-3-amine hydrochloride
3-ethyl-4-octyn-3-amine hydrochloride
3-propyl-4-heptyn-3-amine hydrochloride
Properties
CAS No. |
61822-39-7 |
|---|---|
Molecular Formula |
C9H18ClN |
Molecular Weight |
175.70 g/mol |
IUPAC Name |
3-ethylhept-4-yn-3-ylazanium;chloride |
InChI |
InChI=1S/C9H17N.ClH/c1-4-7-8-9(10,5-2)6-3;/h4-6,10H2,1-3H3;1H |
InChI Key |
MDIWUHDGSWRNJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(CC)(CC)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



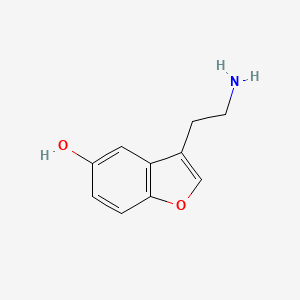

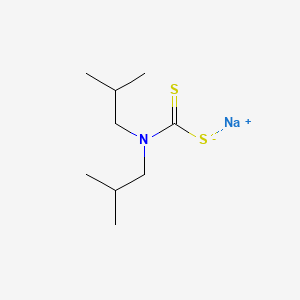
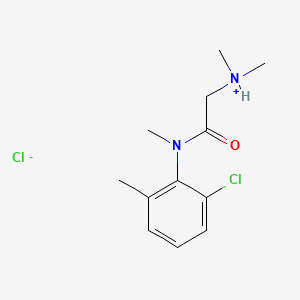
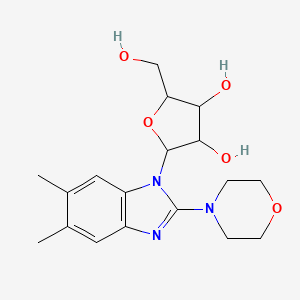

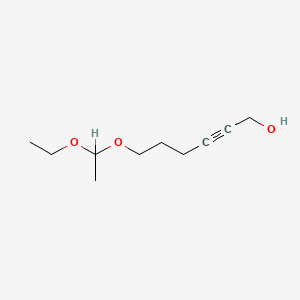
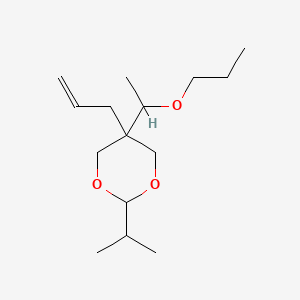


![Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-](/img/structure/B15346157.png)
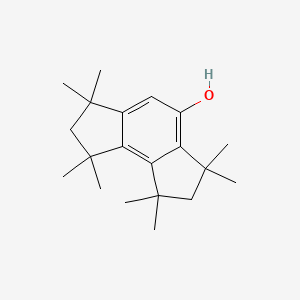
![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
